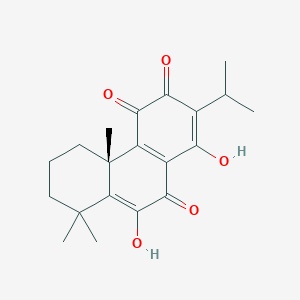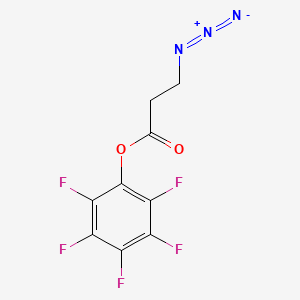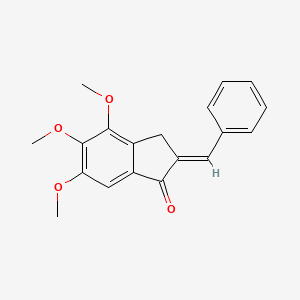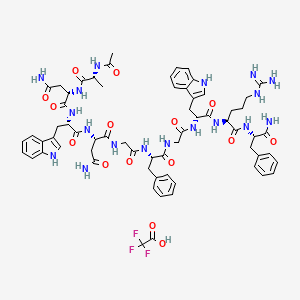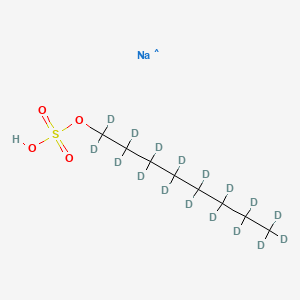
Sodium octyl sulfate(Reagent for Ion-Pair Chromatography,99%)-d17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium octyl sulfate is an anionic surfactant widely used as a reagent in ion-pair chromatography. It is known for its ability to form micelles, which can enhance the separation of various compounds in chromatographic processes. The compound is characterized by its high purity (99%) and is often utilized in research settings for its reliable performance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the sulfation of octanol followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfation: Octanol is reacted with sulfur trioxide or chlorosulfuric acid to form octyl sulfate.
Neutralization: The resulting octyl sulfate is then neutralized with sodium hydroxide to produce sodium octyl sulfate.
Industrial Production Methods: In industrial settings, the production of sodium octyl sulfate involves continuous processes where octanol is continuously fed into a reactor containing sulfur trioxide. The reaction mixture is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield.
Types of Reactions:
Oxidation: Sodium octyl sulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed:
Oxidation: Sulfate derivatives.
Substitution: Various substituted octyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium octyl sulfate is extensively used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation of catecholamines and other compounds.
Biology: Employed in the selective enrichment of proteins such as albumin in biological samples.
Medicine: Utilized in the formulation of pharmaceutical products for its emulsifying properties.
Industry: Acts as a wetting, dispersing, and emulsifying agent in various industrial processes.
Mécanisme D'action
The primary mechanism by which sodium octyl sulfate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic compounds, enhancing their solubility and separation in chromatographic processes. The sulfate group interacts with polar solvents, while the octyl chain interacts with non-polar compounds, facilitating their separation.
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another anionic surfactant with a longer alkyl chain, commonly used in electrophoresis.
Sodium lauryl sulfate: Similar in structure but with a slightly different alkyl chain length, used in detergents and personal care products.
Uniqueness: Sodium octyl sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in ion-pair chromatography for the separation of specific compounds.
Propriétés
Formule moléculaire |
C8H18NaO4S |
|---|---|
Poids moléculaire |
250.39 g/mol |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2; |
Clé InChI |
RKHXPFOXAKNGEV-DWZFKBFMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
SMILES canonique |
CCCCCCCCOS(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
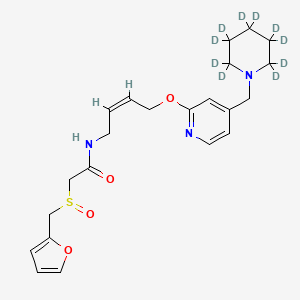
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
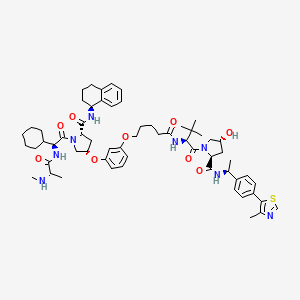
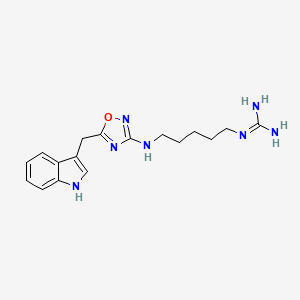
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
